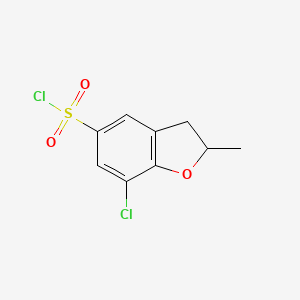![molecular formula C9H9Cl2N3O B1423063 [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1311316-67-2](/img/structure/B1423063.png)
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
Descripción general
Descripción
“[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C9H9Cl2N3O and a molecular weight of 246 . It is related to the class of compounds known as 1,2,4-oxadiazoles .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which includes “[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride”, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of “[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” includes a 1,2,4-oxadiazole ring attached to a 3-chlorophenyl group and a methanamine group .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives have shown various antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects . The activity of these compounds often exceeds that of known antibiotics and other antimicrobial agents .Physical And Chemical Properties Analysis
“[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” has a molecular weight of 246 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Oxadiazole derivatives have been synthesized through various methods, including polyphosphoric acid condensation and reactions involving hydrazide derivatives with carboxylic acids. These methods are highlighted for their efficiency and high yield, suggesting a robust framework for synthesizing complex oxadiazole compounds, including potential methodologies for the target compound (Shimoga, Shin, & Kim, 2018).
Characterization : The compounds synthesized are characterized using various spectroscopic techniques such as UV-Vis, FTIR, DSC, NMR, and mass spectrometry. This comprehensive characterization provides insights into the structural and physical properties of oxadiazole derivatives, which are crucial for understanding their potential applications (Shimoga, Shin, & Kim, 2018).
Potential Biological Activities
Antimicrobial Activity : Oxadiazole derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Some compounds have shown significant potency, suggesting the potential of oxadiazole derivatives, including the target compound, as antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Anticancer and Antifungal Activities : A study on 3-Chlorophenyl oxadiazole derivatives has shown promising results in anticancer and antifungal testing. These compounds exhibited potent cytotoxicity against specific cancer cell lines and moderate antifungal activity, indicating the potential therapeutic applications of oxadiazole derivatives in cancer and fungal infections (Mahanthesha G, S. T., & Bodke, Y., 2021).
Enzyme Inhibition : Oxadiazole compounds have been investigated for their inhibition activities against enzymes like lipase and α-glucosidase. Such studies reveal the potential of oxadiazole derivatives in the development of treatments for conditions associated with these enzymes, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Mecanismo De Acción
While the exact mechanism of action for “[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” is not specified in the search results, 1,3,4-oxadiazole derivatives are known to exhibit antimicrobial activity. The mechanism of action for these compounds often involves interactions with microbial cell components, leading to cell death .
Direcciones Futuras
The future directions for “[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” and similar compounds involve further exploration of their antimicrobial properties. Given their potent activity against various microbial strains, these compounds hold promise for the development of new antimicrobial drugs .
Propiedades
IUPAC Name |
[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXOGMCPBPDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



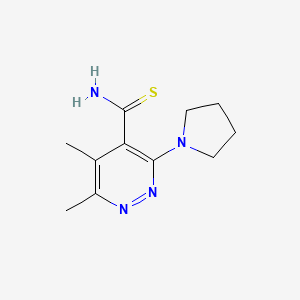
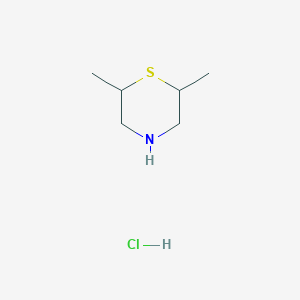

![2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B1422984.png)
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B1422986.png)
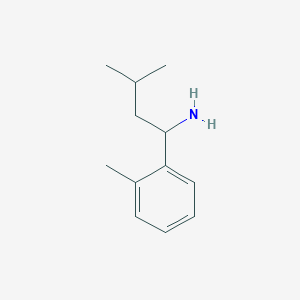
![N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide](/img/structure/B1422988.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride](/img/structure/B1422992.png)
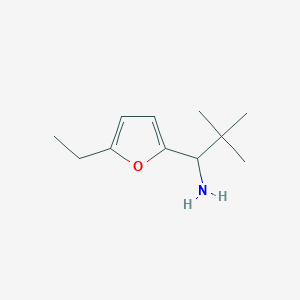

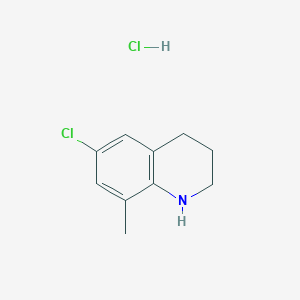

![Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B1423002.png)
